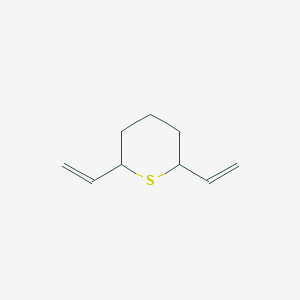
2,6-Diethenylthiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethenylthiane is an organic compound characterized by the presence of two ethenyl groups attached to a thiane ring Thiane is a six-membered ring containing one sulfur atom and five carbon atoms The ethenyl groups are positioned at the 2 and 6 locations on the ring, making this compound a unique derivative of thiane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethenylthiane typically involves the alkylation of thiane with ethenyl halides. One common method is the reaction of thiane with ethenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diethenylthiane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the ethenyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, sodium hydride
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Thioethers, amines
Applications De Recherche Scientifique
2,6-Diethenylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 2,6-Diethenylthiane depends on its chemical reactivity. The ethenyl groups can undergo polymerization or cross-linking reactions, leading to the formation of complex structures. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2,6-Dimethylaniline: An aromatic amine with methyl groups at the 2 and 6 positions.
2,6-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: A naphthalene derivative with carboxyl groups at the 2 and 6 positions.
Comparison: 2,6-Diethenylthiane is unique due to the presence of ethenyl groups on a thiane ring, which imparts distinct reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
89921-99-3 |
|---|---|
Formule moléculaire |
C9H14S |
Poids moléculaire |
154.27 g/mol |
Nom IUPAC |
2,6-bis(ethenyl)thiane |
InChI |
InChI=1S/C9H14S/c1-3-8-6-5-7-9(4-2)10-8/h3-4,8-9H,1-2,5-7H2 |
Clé InChI |
IROHATPJUSGREY-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCCC(S1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



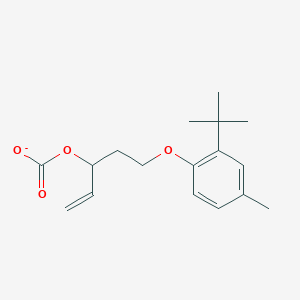
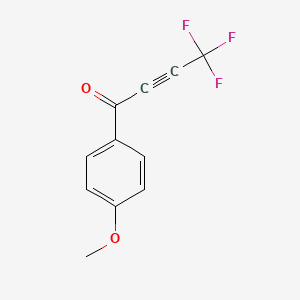
![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

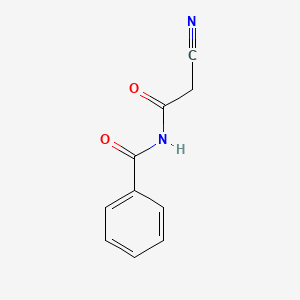
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
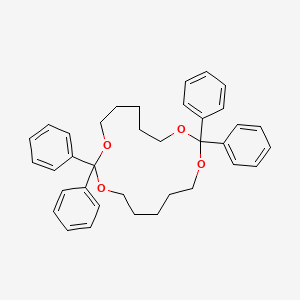

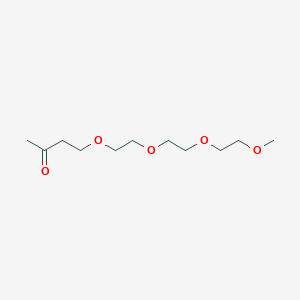

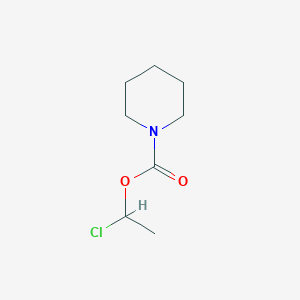
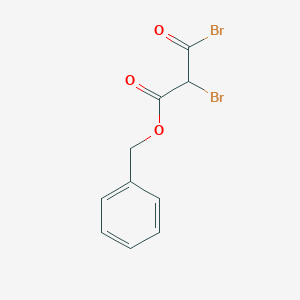
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
